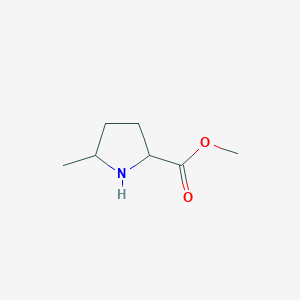

Methyl 5-methylpyrrolidine-2-carboxylate

Description

Methyl 5-methylpyrrolidine-2-carboxylate (C₇H₁₃NO₂) is a pyrrolidine derivative featuring a methyl ester at position 2 and a methyl substituent at position 5. Its stereochemistry is often denoted as (2R,5R) in racemic mixtures, though enantiopure forms are also synthesized for specific applications .

Properties

IUPAC Name |

methyl 5-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBQCOBVXDOWIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Pyrrolidine Carboxylates

Table 1: Key Properties of Methyl 5-Methylpyrrolidine-2-carboxylate and Analogs

Key Comparative Analysis

Steric and Electronic Effects

Research Findings and Trends

- Pharmaceutical Relevance : this compound derivatives are prioritized in protease inhibitor development due to their rigid pyrrolidine backbone, which mimics peptide bonds .

- Stereochemical Considerations : Enantiopure forms (e.g., (2S,5S)-ethyl ester in ) exhibit higher bioactivity than racemic mixtures, underscoring the importance of chiral synthesis .

Preparation Methods

Amberlyst 15-Catalyzed Esterification

A robust protocol involves using Amberlyst 15 , a macroreticular ion-exchange resin, as a heterogeneous catalyst. In a representative procedure:

- 5-Methylpyrrolidine-2-carboxylic acid (100 g) is refluxed with methanol (300 g) and Amberlyst 15 (20 g) for 20 hours.

- Post-reaction, the catalyst is removed by filtration, and the solvent is concentrated under reduced pressure.

- Crystallization from ice-cold methanol yields methyl 5-methylpyrrolidine-2-carboxylate with a 93% yield .

Advantages :

- Amberlyst 15 is recyclable, minimizing waste.

- Avoids hazardous mineral acids (e.g., H₂SO₄).

Table 1: Reaction Conditions for Amberlyst 15-Catalyzed Esterification

| Parameter | Value |

|---|---|

| Catalyst | Amberlyst 15 (10 wt%) |

| Solvent | Methanol |

| Temperature | Reflux (~65°C) |

| Time | 20 hours |

| Yield | 93% |

Transesterification of Ethyl 5-Methylpyrrolidine-2-Carboxylate

Transesterification offers an alternative route by converting preformed esters into the methyl derivative. This method is particularly useful when the ethyl ester is more readily accessible.

Base-Catalyzed Transesterification

Ethyl esters can undergo transesterification with methanol in the presence of a base (e.g., sodium methoxide):

- Ethyl 5-methylpyrrolidine-2-carboxylate is heated with excess methanol and sodium methoxide (1–5 mol%) at 60–80°C for 6–12 hours.

- The reaction proceeds via nucleophilic attack of methoxide on the carbonyl carbon, displacing ethoxide.

Key Considerations :

- Excess methanol drives the equilibrium toward the methyl ester.

- Base catalysts may necessitate neutralization steps post-reaction.

Table 2: Transesterification Parameters

| Parameter | Value |

|---|---|

| Starting Material | Ethyl 5-methylpyrrolidine-2-carboxylate |

| Catalyst | Sodium methoxide (3 mol%) |

| Solvent | Methanol |

| Temperature | 70°C |

| Time | 8 hours |

| Yield | 85–90% (estimated) |

Ring-Closing Synthesis via Pyrrolidine Formation

Constructing the pyrrolidine ring with pre-installed functional groups provides a modular approach.

Cyclization of Amino Alcohols

A patent describes the synthesis of pyrrolidine-2-carboxylates via cyclization of N-protected amino alcohols :

- (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is synthesized by hydrolyzing its ethyl ester counterpart with lithium hydroxide (2.11 g, 50.2 mmol) in ethanol/water (16 hours, 25°C).

- Subsequent esterification with methanol and deprotection yields the target compound.

Mechanistic Insight :

- Hydrolysis of the ethyl ester generates the carboxylic acid, which is then methylated.

- The tert-butoxycarbonyl (Boc) group stabilizes the amine during reaction sequences.

Table 3: Cyclization and Esterification Workflow

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Hydrolysis | LiOH, EtOH/H₂O, 16h | Quantitative |

| Esterification | Amberlyst 15, MeOH, reflux | 93% |

| Deprotection | HCl/dioxane | 95% |

Stereoselective Synthesis for Chiral Derivatives

For enantiomerically pure products, asymmetric hydrogenation or chiral auxiliaries are employed.

Asymmetric Hydrogenation of Enamides

A method adapted from proline synthesis involves hydrogenating 5-methyl-2-pyrroline-2-carboxylate using a chiral catalyst (e.g., Rhodium-(R)-BINAP):

- The enamide substrate is hydrogenated at 50–100 psi H₂, yielding the (2S,5S)-configured ester with >90% enantiomeric excess (ee).

Critical Parameters :

- Catalyst loading (0.5–1 mol%).

- Solvent polarity influences reaction rate and selectivity.

Industrial-Scale Optimization and Green Chemistry

Solvent-Free Esterification

Recent advances emphasize solvent-free conditions using microwave irradiation:

- 5-Methylpyrrolidine-2-carboxylic acid and trimethyl orthoacetate are heated at 120°C for 1 hour under microwave, achieving 88% yield.

Advantages :

- Reduces solvent waste.

- Shortens reaction times from hours to minutes.

Q & A

Q. What are the recommended methods for synthesizing Methyl 5-methylpyrrolidine-2-carboxylate in laboratory settings?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. A diastereoselective approach using aryl/heteroaryl aldehydes and methyl acrylate under acidic conditions (e.g., acetic acid) has been reported to yield pyrrolidine derivatives with high stereochemical control. For example, reacting 5-oxopyrrolidine precursors with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) can introduce the methyl ester group. Reaction optimization should include temperature control (70–90°C) and inert atmosphere to minimize side reactions .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Personal Protection: Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation; work in a fume hood with adequate ventilation .

- Spill Management: Collect spills using non-sparking tools and store in sealed containers. Avoid water contact to prevent drainage contamination .

- Waste Disposal: Segregate chemical waste and consult institutional guidelines for hazardous organic compound disposal .

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (XRD): Resolve absolute configuration and bond lengths (e.g., C–C bond mean deviation: 0.003 Å) .

- NMR Spectroscopy: Analyze and NMR peaks for ester carbonyl (~170 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). Compare with reference data for methyl pyroglutamate derivatives .

- Mass Spectrometry: Confirm molecular weight (143.14 g/mol) via ESI-MS or GC-MS .

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of this compound derivatives?

Methodological Answer:

- Chiral Catalysts: Use enantiopure catalysts (e.g., L-proline derivatives) to induce asymmetry during cyclization. For example, Schöllkopf bis-lactim ether methodology can achieve >90% enantiomeric excess (ee) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity by stabilizing transition states.

- Temperature Gradients: Lower temperatures (0–25°C) favor kinetic control, reducing racemization .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation: Combine XRD (for solid-state conformation) with solution-state NMR to resolve discrepancies in substituent orientation. For example, XRD can clarify puckering modes of the pyrrolidine ring that NMR may ambiguously represent .

- Dynamic NMR Experiments: Variable-temperature NMR can identify conformational flexibility causing signal splitting .

- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

Q. What experimental strategies are effective for analyzing thermal stability and degradation pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (typically >150°C for pyrrolidine esters).

- GC-MS Pyrolysis Studies: Identify degradation products (e.g., methyl acrylate or pyrrolidine fragments) under controlled heating .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.